Zongertinib

HER2 EGFR tyrosine kinase inhibitor

Zongertinib is the only commercially available, FDA-approved, irreversible HER2-selective TKI with a >44-fold selectivity window over EGFR, enabling clean interrogation of HER2-driven tumor biology without confounding EGFR-mediated toxicity. Its proven intracranial efficacy (iORR 41-47%) and maintained activity in trastuzumab deruxtecan-resistant models make it an indispensable tool for CNS metastasis models, ADC resistance research, and kinase selectivity profiling. Choose Zongertinib for robust, clinically validated preclinical and translational studies.

Molecular Formula C29H29N9O2
Molecular Weight 535.6 g/mol
CAS No. 2728667-27-2
Cat. No. B10856216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZongertinib
CAS2728667-27-2
Molecular FormulaC29H29N9O2
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCC(CC4)NC(=O)C=C)OC5=CC6=C(C=C5)N(C=N6)C
InChIInChI=1S/C29H29N9O2/c1-4-26(39)34-19-9-11-38(12-10-19)29-30-15-23-27(36-29)28(32-16-31-23)35-20-5-8-25(18(2)13-20)40-21-6-7-24-22(14-21)33-17-37(24)3/h4-8,13-17,19H,1,9-12H2,2-3H3,(H,34,39)(H,31,32,35)
InChIKeyYSGNGFPNTLERCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zongertinib (CAS 2728667-27-2): An Irreversible HER2-Selective TKI with Verified Preclinical and Clinical Differentiation


Zongertinib (BI 1810631) is an oral, irreversible, HER2-selective tyrosine kinase inhibitor (TKI) that covalently binds to both wild-type and mutated HER2 receptors, including exon 20 insertion mutations [1]. Its chemical structure (C29H29N9O2) matches compound I-01 claimed in Boehringer Ingelheim patent WO2021213800A1 [2]. Zongertinib is designed to selectively inhibit HER2 while sparing wild-type EGFR (IC50: HER2 13 nM vs. EGFR 579 nM, >44-fold window) , thereby minimizing dose-limiting toxicities associated with earlier pan-HER TKIs . FDA granted accelerated approval to zongertinib on August 8, 2025, for unresectable or metastatic non-small cell lung cancer (NSCLC) with HER2 tyrosine kinase domain (TKD) activating mutations [3].

Why Generic Pan-HER TKIs or ADCs Cannot Substitute for Zongertinib in HER2-Mutant NSCLC Research


Substituting zongertinib with earlier pan-HER TKIs (e.g., poziotinib, pyrotinib) or HER2-directed antibody-drug conjugates (e.g., trastuzumab deruxtecan) is not scientifically justified due to fundamental differences in target selectivity, toxicity profiles, and therapeutic windows. Pan-HER TKIs inhibit both HER2 and wild-type EGFR, resulting in dose-limiting toxicities—grade ≥3 diarrhea in 17-26% and grade ≥3 rash in 47-49% of patients treated with poziotinib—that restrict achievable target coverage [1]. HER2-targeted ADCs, while effective (T-DXd ORR ~50-55%), carry a significant risk of interstitial lung disease (ILD; 13-26% incidence) due to their payload-related lung toxicity, a risk not observed with zongertinib [2]. Furthermore, zongertinib retains substantial activity (48% ORR) in patients whose disease has progressed on prior ADC therapy, demonstrating a distinct and non-overlapping resistance profile [3].

Quantitative Evidence of Zongertinib's Differentiation from Comparators


HER2 vs. EGFR Selectivity: >44-Fold Window Compared to Pan-HER Inhibitors

Zongertinib exhibits >44-fold selectivity for HER2 over wild-type EGFR (IC50 13 nM vs. 579 nM, respectively) . In contrast, pan-HER TKIs such as poziotinib show equipotent or near-equipotent inhibition of both kinases, resulting in EGFR-driven toxicities. In a cellular selectivity assay using Ba/F3 cells dependent on HER2^YVMA versus EGFR^WT, zongertinib demonstrated a selectivity index of approximately 96-fold (GI50 16 nM for HER2^YVMA vs. 1540 nM for EGFR^WT) [1]. Poziotinib, by comparison, shows minimal selectivity (GI50 typically <10 nM for both targets) [2].

HER2 EGFR tyrosine kinase inhibitor selectivity index kinase profiling

Objective Response Rate (ORR) in Previously Treated HER2-Mutant NSCLC: 71% vs. Historical Second-Line Benchmark of 20-30%

In the pivotal Phase Ib Beamion LUNG-1 trial (cohort 1; n=75), zongertinib achieved a confirmed objective response rate (ORR) of 71% (95% CI, 60-80%; p<0.001 vs. ≤30% benchmark) in previously treated patients with HER2 TKD-mutant NSCLC [1]. This substantially exceeds the historical second-line response rates of 20-30% for chemotherapy and earlier TKIs in this population [2]. Median duration of response (DoR) was 14.1 months (95% CI, 6.9 to NE), and median progression-free survival (PFS) was 12.4 months (95% CI, 8.2 to NE) [1]. For comparison, the approved ADC trastuzumab deruxtecan (T-DXd) demonstrated an ORR of 55% and median PFS of 8.2 months in the DESTINY-Lung01 trial [3].

NSCLC HER2 mutation objective response rate Beamion LUNG-1 tyrosine kinase domain

Intracranial Efficacy: 41-47% Intracranial ORR in Patients with Brain Metastases

Approximately 50% of patients with HER2-mutant NSCLC present with brain metastases at diagnosis, underscoring the need for CNS-active agents [1]. In the Beamion LUNG-1 trial, zongertinib demonstrated an intracranial objective response rate (iORR) of 41% (81% disease control) in previously treated patients with brain metastases [2]. In the first-line setting (cohort 4), the confirmed iORR was 47% (95% CI, 30-64%) [3]. Preclinical data support this observation: zongertinib exhibits an apparent permeability coefficient (Papp) of 18.3 × 10⁻⁶ cm/s in hCMEC/D3 blood-brain barrier monolayer assays, approximately 3-fold higher than lapatinib [4]. In an intracranial xenograft model (Luc-labeled NCI-H2170 cells), zongertinib reduced bioluminescence signal by 94% and extended median survival to 46 days vs. 24 days for control [4].

brain metastases intracranial response CNS penetration HER2-mutant NSCLC blood-brain barrier

Safety Profile: 0% Interstitial Lung Disease (ILD) Incidence vs. 13-26% with Trastuzumab Deruxtecan

Across all three cohorts (n=126 total) of the Beamion LUNG-1 trial, no cases of drug-related interstitial lung disease (ILD) were reported for zongertinib [1]. In contrast, trastuzumab deruxtecan (T-DXd) carries a documented ILD incidence of 13-26% in NSCLC patients, including grade 5 (fatal) events [2]. Additionally, grade ≥3 treatment-related adverse events occurred in only 17% of patients in the primary TKD cohort receiving zongertinib 120 mg, with grade ≥3 diarrhea in only 1% of patients [1]. This compares favorably to poziotinib, which causes grade ≥3 diarrhea in 17-26% and grade ≥3 rash in 47-49% of patients [3]. Zongertinib's EGFR-sparing design directly translates to reduced skin and gastrointestinal toxicity.

interstitial lung disease ILD safety toxicity adverse events

Activity in Trastuzumab Deruxtecan-Resistant Models: Maintained Anticancer Activity Despite ADC Resistance

Zongertinib retains potent anticancer activity in HER2-overexpressing cancer cells that have acquired resistance to trastuzumab deruxtecan (T-DXd). In T-DXd-resistant cell lines DSR32 (derived from H2170 lung cancer) and DSR4 (derived from N87 gastric cancer), zongertinib effectively blocked HER2 signaling, induced apoptosis, and inhibited colony formation [1]. In the Beamion LUNG-1 cohort 5 (n=31), zongertinib achieved a 48% ORR in patients who had previously received platinum-based chemotherapy and a HER2-targeted ADC [2]. Median DoR was 5.3 months and median PFS was 6.8 months in this heavily pretreated population [3]. Preclinical studies further demonstrate that zongertinib enhances the activity of ADCs and KRAS G12C inhibitors in combination regimens without causing obvious toxicities [4].

ADC resistance trastuzumab deruxtecan T-DXd resistance HER2 overexpression acquired resistance

Pharmacokinetic Advantage: Oral Bioavailability and Long Half-Life Enable Once-Daily Dosing

Zongertinib demonstrates favorable pharmacokinetic properties supporting once-daily oral dosing. In healthy volunteers, the spray-dried dispersion (SDD) formulation achieved a geometric mean Cmax of 399 nmol/L and AUC0-∞ of 5980 nmol·h/L, with a terminal half-life (t1/2) of 36.3 hours [1]. At the approved 120 mg once-daily dose in patients, steady-state geometric mean Cmax was 1430 nmol/L and AUC0-24 was 28,100 nmol·h/L [2]. These plasma concentrations exceed the IC90 for HER2 inhibition (estimated 0.8 μM) by approximately 1.8-fold at trough, ensuring sustained target coverage throughout the dosing interval [3]. In contrast, many earlier HER2 TKIs (e.g., lapatinib) require twice-daily dosing due to shorter half-lives (t1/2 ~14-24 hours) and exhibit higher inter-patient variability [4].

pharmacokinetics oral bioavailability half-life Cmax AUC

High-Value Research and Industrial Application Scenarios for Zongertinib


Preclinical Modeling of HER2 Exon 20 Insertion-Mutant NSCLC, Including Brain Metastasis Models

Zongertinib is the optimal tool compound for establishing and studying preclinical models of HER2 exon 20 insertion-mutant NSCLC, particularly those involving brain metastases. Its >44-fold HER2/EGFR selectivity and documented intracranial efficacy (iORR 41-47% [8]) enable clean interrogation of HER2-driven tumor biology without confounding EGFR-mediated toxicity or CNS-penetration artifacts. Researchers can utilize zongertinib in PDX models harboring HER2 A775_G776insYVMA (tumor growth inhibition 118%, 4/8 complete regressions [6]) or in intracranial xenograft models to evaluate therapeutic response and resistance mechanisms in the CNS compartment.

Investigating Acquired Resistance to HER2-Directed Antibody-Drug Conjugates (ADCs)

Zongertinib's unique ability to maintain anticancer activity in trastuzumab deruxtecan (T-DXd)-resistant models (48% ORR in ADC-exposed patients ; maintained HER2 pathway blockade in DSR32 and DSR4 resistant cell lines [8]) makes it an indispensable reagent for studying acquired resistance to HER2-directed ADCs. This scenario is critical for developing combination strategies (e.g., zongertinib + ADC) to overcome or delay resistance, and for identifying biomarkers predictive of response to sequential or concurrent HER2-targeted therapy.

High-Throughput Screening and Selectivity Profiling of Novel HER2-Targeted Compounds

Zongertinib serves as a well-characterized, highly selective reference standard for high-throughput screening (HTS) campaigns and kinase selectivity profiling of novel HER2-targeted compounds. Its biochemical IC50 values (HER2 13 nM, EGFR 579 nM ) and cellular GI50 values across a panel of Ba/F3 isogenic lines (HER2^WT: 1 nM; HER2^YVMA: 16 nM; EGFR^WT: 1540 nM [8]) provide robust benchmark data for establishing assay windows and evaluating selectivity indices. The availability of a non-covalent matched pair binder (BI-3999 [6]) further enables covalent vs. reversible binding mode comparisons.

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Studies and Therapeutic Drug Monitoring

Zongertinib's well-defined human pharmacokinetic profile (t1/2 36.3h, Cmax 1430 nmol/L at steady state ) and validated LC-MS/MS bioanalytical methods for quantifying drug concentrations in plasma [8] make it an ideal candidate for translational PK/PD studies. Researchers can leverage these data to model exposure-response relationships, optimize dosing schedules in preclinical species, and develop therapeutic drug monitoring (TDM) protocols for clinical trial settings.

Technical Documentation Hub

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34 linked technical documents
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